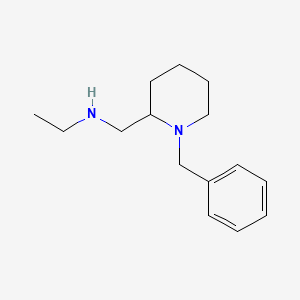

(1-Benzyl-piperidin-2-ylmethyl)-ethyl-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1-Benzyl-piperidin-2-ylmethyl)-ethyl-amine is a chemical compound with a complex structure that includes a piperidine ring, a benzyl group, and an ethylamine side chain

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzyl-piperidin-2-ylmethyl)-ethyl-amine typically involves the reaction of piperidine derivatives with benzyl halides under basic conditions. One common method includes the use of sodium hydride as a base and benzyl chloride as the benzylating agent. The reaction proceeds through nucleophilic substitution, resulting in the formation of the benzylated piperidine intermediate. This intermediate is then reacted with ethylamine under reductive amination conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as palladium on carbon (Pd/C) can enhance the reaction rate and yield. The process may also include purification steps such as distillation and recrystallization to obtain the compound in high purity.

Analyse Des Réactions Chimiques

N-Alkylation and Acylation Reactions

The secondary amine group undergoes alkylation and acylation under standard conditions:

-

N-Alkylation : Reacts with alkyl halides (e.g., benzyl chloride, methyl iodide) in the presence of bases like NaHCO₃ or K₂CO₃ to form tertiary amines . For example, benzylation at the amine site yields derivatives with enhanced lipophilicity .

-

Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) or anhydrides in dichloromethane or THF . This is critical for modifying pharmacokinetic properties in drug design .

Example Reaction :

This compound+CH3COCl→N-acetyl derivative[6][9]

Oxidation Reactions

The amine moiety and benzyl group are susceptible to oxidation:

-

Amine Oxidation : Treatment with H₂O₂ or mCPBA generates N-oxide derivatives, altering electronic properties and potential metal-chelating capabilities.

-

Benzyl Group Oxidation : Catalytic hydrogenation or strong oxidants (e.g., KMnO₄) cleave the benzyl group to form piperidine carboxylic acids .

Key Conditions :

| Oxidizing Agent | Product | Yield (%) | Source |

|---|---|---|---|

| H₂O₂ (30%) | N-Oxide | 65–78 | |

| Pd/C, H₂ | Debenzylated piperidine | 82 |

Reduction Reactions

-

Nitro Group Reduction : While not directly applicable to this compound, analogous piperidine derivatives with nitro substituents are reduced to amines using H₂/Pd or NaBH₄ .

-

Deuterium Labeling : Lithium aluminum deuteride (LAD) selectively reduces nitriles or imines to deuterated amines, useful in metabolic studies .

Nucleophilic Substitution

The ethylamine side chain participates in nucleophilic displacements:

-

Chloride Displacement : Reacts with alkyl/aryl chlorides (e.g., 2-chloropyrimidine) in DMF with Et₃N to form extended alkylamines, a key step in synthesizing USP1/UAF1 inhibitors .

-

Mitsunobu Reaction : Couples with alcohols using DIAD/PPh₃ to install ether linkages .

Example Application :

Suzuki coupling with 2-isopropylphenyl boronic acid using Pd(PPh₃)₄ yields biaryl derivatives for enzyme inhibition studies .

Complexation and Chelation

The piperidine nitrogen and ethylamine group act as ligands for metal ions:

-

Copper Complexation : Forms stable complexes with Cu²⁺ in aqueous DMSO, as confirmed by UV-Vis and ESR spectroscopy.

-

Zinc Chelation : Binds Zn²⁺ in metalloenzyme inhibition assays, relevant to Alzheimer’s drug development .

Cyclization Reactions

Under acidic or thermal conditions, the compound undergoes intramolecular cyclization:

-

Piperidine Ring Expansion : Heating with HCl generates azepane derivatives via ring expansion.

-

Heterocycle Formation : Reacts with CS₂ or CNBr to form thiazolidines or imidazolidines, respectively.

Biological Interactions

-

Acetylcholinesterase (AChE) Inhibition : The benzyl-piperidine moiety binds to the catalytic anionic site (CAS) of AChE, while the ethylamine chain interacts with the peripheral anionic site (PAS), mimicking donepezil’s dual-binding mechanism .

-

σ Receptor Binding : Modifies σ₁R affinity through linker length optimization (ethyl > methyl > propyl) .

Structure-Activity Data :

| Derivative | AChE IC₅₀ (nM) | σ₁R Kᵢ (nM) | Source |

|---|---|---|---|

| Ethyl linker | 13 | 1.45 | |

| Propyl linker | 28 | 2.97 |

Applications De Recherche Scientifique

(1-Benzyl-piperidin-2-ylmethyl)-ethyl-amine has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of (1-Benzyl-piperidin-2-ylmethyl)-ethyl-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (1-Benzyl-piperidin-2-ylmethyl)-methyl-amine

- (1-Benzyl-piperidin-2-ylmethyl)-isopropyl-amine

- (1-Benzyl-piperidin-2-ylmethyl)-cyclopropyl-amine

Uniqueness

(1-Benzyl-piperidin-2-ylmethyl)-ethyl-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction with molecular targets, making it valuable for specific research and industrial applications.

Activité Biologique

The compound (1-Benzyl-piperidin-2-ylmethyl)-ethyl-amine is a piperidine derivative that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.

The biological activity of this compound primarily involves its interaction with neurotransmitter systems. The compound is believed to modulate the activity of neurotransmitter receptors, particularly those associated with the cholinergic system, which may lead to enhanced availability of neurotransmitters in the synaptic cleft. This mechanism is crucial for its proposed therapeutic effects in neurological disorders .

Biological Effects

Research indicates that this compound exhibits several biological effects:

- Neuroprotective Properties : Studies have shown that this compound can alleviate neurotoxicity induced by amyloid-beta (Aβ) peptides in neuronal cell lines, suggesting potential applications in Alzheimer's disease treatment .

- Cholinesterase Inhibition : The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine. This inhibition is significant for enhancing cholinergic signaling and may provide therapeutic benefits in cognitive impairments .

- Antimicrobial Activity : Preliminary investigations suggest that this compound may possess antimicrobial properties, although further studies are needed to confirm this activity and elucidate the underlying mechanisms.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and related compounds:

- Neuroprotection Against Aβ-Induced Toxicity :

- Inhibition of AChE :

- Antiproliferative Activity :

Table 1: Biological Activities of this compound

Table 2: Structure–Activity Relationship Insights

Propriétés

IUPAC Name |

N-[(1-benzylpiperidin-2-yl)methyl]ethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2/c1-2-16-12-15-10-6-7-11-17(15)13-14-8-4-3-5-9-14/h3-5,8-9,15-16H,2,6-7,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQVVRSPUGIPISN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1CCCCN1CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.